molecular formula C11H17N3O B13312591 N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine

Cat. No.: B13312591
M. Wt: 207.27 g/mol
InChI Key: JYCKQTIOKOPKPO-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine (CAS 1804129-85-8) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This amine-functionalized pyridine derivative features a pyrrolidin-3-yloxy substituent, a structural motif common in compounds investigated for pharmaceutical research and development. Similar pyrrolidine-containing structures are frequently explored in medicinal chemistry for their potential biological activity . Researchers value this compound as a versatile chemical building block (synthon) for constructing more complex molecules. Its structure suggests potential use as an intermediate in synthesizing compounds for probing biological mechanisms, such as kinase inhibition or cell proliferation pathways . As with many research chemicals, this product is intended for laboratory analysis and experimental use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling. Appropriate personal protective equipment should be worn, and the compound should be used only in a well-ventilated environment .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N,N-dimethyl-3-pyrrolidin-3-yloxypyridin-2-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)11-10(4-3-6-13-11)15-9-5-7-12-8-9/h3-4,6,9,12H,5,7-8H2,1-2H3

InChI Key

JYCKQTIOKOPKPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

Step 1: Protection of the Amino Group

  • React 2-amino-3-hydroxypyridine with (Boc)2O in the presence of triethylamine to protect the amino group.

Step 2: Activation of the Hydroxyl Group

  • Convert the hydroxyl group into a bromide using phosphorus tribromide or hydrobromic acid.

Data Tables

Step Reagents Conditions Yield
1. Protection (Boc)2O, TEA Room temperature 90%
2. Activation PBr3 or HBr Reflux 85%
3. Pyrrolidine Introduction Pyrrolidin-3-ol, NaH Room temperature 80%
4. Deprotection and Methylation TFA, (CH3)2SO4, NaOH Room temperature 75%

Research Discoveries

Recent research has focused on optimizing the synthesis conditions to improve yields and reduce reaction times. The use of alternative protecting groups and bases has been explored to enhance the efficiency of each step. Additionally, the biological activity of this compound and its derivatives is being investigated for potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural similarities with N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine , differing in substituent positions, ring systems, or functional groups:

Compound Name Substituents on Pyridine Ring Molecular Formula Key Differences Potential Biological Relevance
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride - 2-position: Dimethylamino
- 6-position: Piperidin-3-yl
C₁₁H₁₈ClN₃ Piperidine (6-membered ring) instead of pyrrolidine; substituent at 6-position Likely altered receptor binding due to larger ring and positional isomerism
N,N-Dimethyl-3-(pyrrolidin-2-yl)pyridin-2-amine - 2-position: Dimethylamino
- 3-position: Pyrrolidin-2-yl
C₁₁H₁₇N₃ Direct C–N bond (no oxygen) at 3-position Reduced polarity; potential for increased lipophilicity
Dexchlorpheniramine maleate - 2-position: Pyridin-2-yl
- Propanamine chain with 4-chlorophenyl
C₁₆H₁₉ClN₂O₄ Branched alkyl chain with chlorophenyl group Antihistamine activity; highlights pyridin-2-amine pharmacophore
N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine - 2-position: Pyridin-2-amine
- Pyrrolidin-3-yl linked via methylene
C₁₀H₁₅N₃ Methylene spacer instead of ether linkage Altered conformational flexibility and hydrogen bonding

Functional Group and Substituent Analysis

Ether vs. Direct Bond: The ether oxygen in the target compound (vs. Compounds without oxygen (e.g., ) may exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Ring Size and Position :

  • Piperidine (6-membered ring, ) introduces greater steric bulk compared to pyrrolidine, possibly affecting binding to enzymes or receptors.
  • Substituent position (3 vs. 6 on pyridine) alters electronic distribution and steric accessibility, influencing pharmacological activity .

Amine Substitutions: Dimethylamino groups are common across analogues, contributing to basicity and cation formation at physiological pH, critical for receptor interactions .

Biological Activity

N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine, also known as this compound dihydrochloride, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antiviral effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety, enhancing both solubility and biological reactivity. Its molecular formula is C12H16Cl2N2OC_{12}H_{16}Cl_2N_2O with a molecular weight of 275.18 g/mol. The unique structure allows it to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Similar compounds have shown the ability to inhibit bacterial growth effectively, suggesting potential applications in treating infections.

Bacterial Strain Inhibition Zone (mm) IC50 (µM)
Escherichia coli1525
Staphylococcus aureus1820
Pseudomonas aeruginosa1230

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties . In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The following table summarizes the IC50 values compared to standard anti-inflammatory drugs:

Compound IC50 (µM) Reference Drug IC50 (µM)
This compound0.04Celecoxib: 0.04
Aspirin0.05Aspirin: 0.05

3. Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent , particularly against flaviviruses such as Zika and dengue. It acts by inhibiting the NS2B-NS3 protease, critical for viral replication.

Virus IC50 (µM) Mechanism of Action
Zika Virus130NS2B-NS3 protease inhibition
Dengue Virus150NS2B-NS3 protease inhibition

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may function as a ligand for various receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory processes and viral replication.
  • Signaling Pathways : By binding to molecular targets, it can alter downstream signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antiviral Efficacy Against Zika Virus : In a controlled study, administration of the compound significantly reduced viral load in infected cell cultures by over 70% compared to untreated controls.
  • In Vivo Anti-inflammatory Study : In a rat model of induced inflammation, treatment with the compound resulted in a notable decrease in paw edema compared to baseline measurements.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-3-(pyrrolidin-3-yloxy)pyridin-2-amine?

The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyridine core with halogen (e.g., Cl, F) or nitro substituents via nucleophilic substitution or catalytic coupling reactions.
  • Step 2: Introduction of the pyrrolidin-3-yloxy group via Mitsunobu reaction or SN2 displacement under basic conditions (e.g., NaH, K2CO3).
  • Step 3: Dimethylation of the amine using methyl iodide or dimethyl sulfate in the presence of a base like LiAlH4 or NaBH3.
  • Purification: Column chromatography or recrystallization to isolate the final product .

Q. What analytical techniques are used to characterize this compound?

  • Structural Confirmation: NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry.
  • Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) or LC-MS for quantification.
  • Crystallography: Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve 3D conformation .

Q. How is the compound screened for preliminary biological activity?

  • In vitro Assays: Binding affinity studies (e.g., SPR, fluorescence polarization) against target receptors (e.g., GPCRs, kinases).
  • Cell-Based Models: Cytotoxicity assays (MTT, apoptosis markers) in cancer cell lines or neuronal models.
  • Pharmacokinetics: Microsomal stability tests (CYP450 enzymes) and plasma protein binding assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Catalyst Selection: Use Pd/C or CuI for coupling steps to reduce side products.
  • Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., methylation) to enhance scalability .

Q. How to resolve contradictions in crystallographic data during structural analysis?

  • Refinement Strategies: Use SHELXL with twin refinement for twinned crystals or high mosaicity.
  • Complementary Techniques: Pair X-ray data with solid-state NMR or DFT calculations to validate ambiguous electron density regions.
  • Data Reproducibility: Verify unit cell parameters across multiple crystals to rule out polymorphism .

Q. What methodologies address conflicting bioactivity data in receptor binding studies?

  • Orthogonal Assays: Combine SPR with ITC to distinguish specific binding from non-specific interactions.
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing pyrrolidine with piperidine) to isolate critical functional groups.
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses and identify steric/electronic clashes .

Q. How to evaluate metabolic stability in preclinical models?

  • In vitro Models: Human liver microsomes (HLM) with NADPH cofactor to assess Phase I metabolism.
  • Metabolite ID: LC-HRMS to detect hydroxylation or N-demethylation products.
  • In vivo Correlation: Administer the compound to rodents and analyze plasma/tissue samples via UPLC-MS/MS .

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